1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of both difluorophenyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,4-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Voriconazole: 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Uniqueness
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJVZAJXYEFOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734116 | |
Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910866-32-9 | |
Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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